molecular formula C7H6BrNO2 B182602 2-Bromo-5-nitrotoluene CAS No. 7149-70-4

2-Bromo-5-nitrotoluene

Cat. No. B182602
CAS RN: 7149-70-4
M. Wt: 216.03 g/mol
InChI Key: HIMGPQVBNICCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Bromo-5-nitrotoluene has been used in the synthesis of 4′-amino-4-hydroxy-2′-methylbiphenyl and 3′:4-dinitro-2-methyldiphenyl ether via condensation with potassium m-nitrophenoxide . Another synthesis method involves a multi-step reaction with 2 steps: 1) NaNO2, H2SO4 / H2O / 0 - 5 °C, and 2) CuSO4, NaBr, H2SO4 / H2O / 4 h / Heating .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-nitrotoluene consists of a benzene ring substituted with a bromine atom, a nitro group, and a methyl group . The SMILES string representation of this compound is Cc1cc(ccc1Br)N+=O .


Physical And Chemical Properties Analysis

2-Bromo-5-nitrotoluene has a density of 1.6±0.1 g/cm3, a boiling point of 278.0±20.0 °C at 760 mmHg, and a melting point of 78-80 °C (lit.) . It has a flash point of 121.9±21.8 °C . The compound has a polar surface area of 46 Å2 and a molar refractivity of 45.3±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

  • Summary of Application : 2-Bromo-5-nitrotoluene is used as a reagent in the synthesis of various organic compounds .
  • Methods of Application : This compound is typically used in reactions as a starting material or intermediate. The specific procedures and parameters would depend on the particular synthesis being performed .
  • Results or Outcomes : The use of 2-Bromo-5-nitrotoluene has been reported in the synthesis of 4′-amino-4-hydroxy-2′-methylbiphenyl and 3′:4-dinitro-2-methyldiphenyl ether via condensation with potassium m-nitrophenoxide .

Synthesis of Carbazomadurin A

  • Summary of Application : 2-Bromo-5-nitrotoluene has been used as a starting reagent in the total synthesis of carbazomadurin A .
  • Methods of Application : The specific procedures and parameters would depend on the particular synthesis being performed .
  • Results or Outcomes : Carbazomadurin A is a highly oxygenated neuronal cell protecting carbazole alkaloid .

Safety And Hazards

2-Bromo-5-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-bromo-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMGPQVBNICCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10991930
Record name 1-Bromo-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitrotoluene

CAS RN

7149-70-4
Record name 1-Bromo-2-methyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7149-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7149-70-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-nitrotoluene
Reactant of Route 2
2-Bromo-5-nitrotoluene
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-nitrotoluene
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-nitrotoluene
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-nitrotoluene
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.